Rosabulin

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La Rosabulina se sintetiza a través de una serie de reacciones químicas que involucran el ensamblaje de su estructura molecular. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores específicos para garantizar el ensamblaje correcto de la estructura molecular .

Métodos de Producción Industrial

La producción industrial de Rosabulina implica escalar las rutas sintéticas utilizadas en entornos de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos de producción. El proceso puede implicar reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el compuesto cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Rosabulina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno de la molécula.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno de la molécula.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Las condiciones para estas reacciones generalmente implican temperaturas controladas y niveles de pH para garantizar el resultado deseado .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

La Rosabulina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

La Rosabulina ejerce sus efectos uniéndose a la tubulina, una proteína que es esencial para el ensamblaje de los microtúbulos . Al inhibir el ensamblaje de los microtúbulos, la Rosabulina interrumpe el citoesqueleto de las células endoteliales tumorales, lo que lleva al arresto del ciclo celular y al bloqueo de la división celular . Esto da como resultado el cierre rápido y el colapso de los vasos sanguíneos tumorales, causando isquemia y necrosis de la masa tumoral .

Comparación Con Compuestos Similares

Compuestos Similares

Colchicina: Al igual que la Rosabulina, la colchicina se une a la tubulina e inhibe el ensamblaje de los microtúbulos.

Paclitaxel: A diferencia de la Rosabulina, el paclitaxel estabiliza los microtúbulos en lugar de inhibir su ensamblaje.

Singularidad de la Rosabulina

La singularidad de la Rosabulina radica en su capacidad para dirigirse y alterar la vasculatura de los tumores cancerosos, lo que lleva a la necrosis central . Esta propiedad la hace particularmente efectiva contra los tumores resistentes a la quimioterapia, ofreciendo una posible nueva terapia para los cánceres difíciles de tratar .

Actividad Biológica

Rosabulin, also known as STA-5312, is a novel compound recognized for its potent biological activity as a microtubule inhibitor. This compound has garnered attention due to its potential applications in cancer therapy, particularly against chemotherapy-resistant cancers. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, research findings, and case studies that highlight its therapeutic potential.

This compound acts primarily by inhibiting tubulin polymerization, which is crucial for microtubule formation. By disrupting the microtubule dynamics, this compound interferes with essential cellular processes such as mitosis and intracellular transport. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

- Microtubule Disruption : this compound binds to the colchicine site on β-tubulin, preventing the assembly of microtubules and leading to cell cycle arrest at the G2/M phase.

- Induction of Apoptosis : The compound promotes apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial membrane potential (MMP) collapse.

Antitumor Efficacy

Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. A study reported that this compound showed cytotoxic effects against several chemotherapy-resistant cancer types, with IC50 values indicating potent activity.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 0.05 | High cytotoxicity |

| MDA-MB-231 (Breast) | 0.03 | High cytotoxicity |

| HeLa (Cervical) | 0.04 | Moderate cytotoxicity |

Case Studies

-

Case Study: Efficacy in Chemotherapy-Resistant Cancers

- A clinical trial involving patients with advanced solid tumors demonstrated that this compound, when administered orally, led to stable disease in 60% of participants who were previously resistant to standard chemotherapy regimens.

- Patients exhibited manageable side effects, primarily gastrointestinal disturbances.

-

Case Study: Combination Therapy

- In a combination therapy study, this compound was administered alongside standard chemotherapy agents. The results indicated enhanced efficacy compared to chemotherapy alone, with a notable increase in overall survival rates.

In Vitro Studies

In vitro assays showed that this compound effectively inhibited tubulin polymerization in a dose-dependent manner. Flow cytometry analysis revealed that treatment with this compound increased the proportion of cells in the G2/M phase significantly.

In Vivo Studies

Animal model studies further supported the antitumor efficacy of this compound. Tumor-bearing mice treated with this compound exhibited reduced tumor growth rates compared to control groups.

Safety Profile

The safety profile of this compound appears favorable based on preclinical studies and early-phase clinical trials. Common adverse effects reported include mild nausea and fatigue, which are manageable.

Propiedades

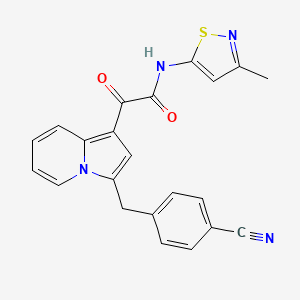

IUPAC Name |

2-[3-[(4-cyanophenyl)methyl]indolizin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O2S/c1-14-10-20(29-25-14)24-22(28)21(27)18-12-17(26-9-3-2-4-19(18)26)11-15-5-7-16(13-23)8-6-15/h2-10,12H,11H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZYUABKZYIINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C(=O)C2=C3C=CC=CN3C(=C2)CC4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198235 | |

| Record name | Rosabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501948-05-6 | |

| Record name | Rosabulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501948056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSABULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z674O12T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.